2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile
Description
This compound features a propenenitrile backbone substituted with a 4-(tert-butyl)phenylsulfonyl group and a 5-(trifluoromethyl)pyridylamino moiety. Its empirical formula is C₁₃H₁₄F₃N₃O₂S, with a molecular weight of 333.33 g/mol and an MDL number of MFCD00245064 . The tert-butyl group provides steric bulk, while the trifluoromethyl group enhances electron-withdrawing properties, making the compound suitable for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydrophobic and electronic interactions.
Properties
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-18(2,3)13-4-7-15(8-5-13)28(26,27)16(10-23)12-25-17-9-6-14(11-24-17)19(20,21)22/h4-9,11-12H,1-3H3,(H,24,25)/b16-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHZUAVMFYSBLA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=C(C=C2)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonyl group: This can be achieved by reacting 4-(tert-butyl)phenyl with a sulfonyl chloride under basic conditions.
Introduction of the pyridyl group: The 5-(trifluoromethyl)pyridine can be introduced through a nucleophilic substitution reaction.
Formation of the nitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The aryl sulfonyl group participates in nucleophilic substitutions and elimination reactions.
Nitrile Transformations
The nitrile group undergoes hydrolysis, reduction, and cycloaddition:
Enamine System Reactivity
The α,β-unsaturated nitrile (enenitrile) and adjacent amino group enable cyclization and conjugate additions:
Pyridyl and Trifluoromethyl Interactions
The electron-withdrawing trifluoromethylpyridyl group directs electrophilic substitution and stabilizes intermediates:
Thermal and Catalytic Stability
The tert-butylphenyl group enhances steric bulk, influencing reaction pathways:
| Property | Conditions | Observations |
|---|---|---|
| Thermal Decomposition | >200°C | Degrades via sulfonyl group cleavage, releasing SO₂ . |
| Acid Resistance | HCl/EtOH | Stable below pH 3; no decomposition observed . |
Key Challenges
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonyl group enhances the compound's interaction with microbial targets, potentially leading to new antimicrobial agents.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit proliferation in human breast cancer cell lines (MCF-7), making it a promising candidate for anticancer drug development.
Anti-inflammatory Effects
Evidence suggests that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators both in vitro and in vivo. This could lead to applications in treating inflammatory diseases.
Antimicrobial Study
A study evaluated the antimicrobial efficacy of various derivatives related to this compound against common bacterial strains. The results indicated significant inhibition zones for certain derivatives, highlighting their potential as effective antimicrobial agents.
Anticancer Activity
In a recent study published in Pharmaceutical Research, compounds similar to this one were shown to significantly reduce cell viability in MCF-7 breast cancer cells. The study emphasized the need for further exploration into the mechanisms of action and potential therapeutic applications of these compounds.
Inflammation Model
An animal model investigating inflammation demonstrated that related compounds significantly reduced edema compared to control groups. This suggests their potential use in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl and sulfonyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings:
The trifluoromethyl group across all analogs enhances electron-withdrawing capacity, favoring interactions with positively charged residues in biological targets .
Solubility and Bioavailability :
- The tetrazolyl-containing analog (436.84 g/mol) exhibits higher aqueous solubility due to its hydrogen-bonding capability, whereas the tert-butyl analog (333.33 g/mol) may require formulation aids for optimal bioavailability .
Synthetic Flexibility :
Biological Activity
The compound 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile , often referred to as Compound X , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
Compound X is characterized by a complex structure that includes a tert-butyl group, a sulfonyl moiety, and a trifluoromethyl-substituted pyridine. The synthesis typically involves multi-step reactions, including sulfonation and nitrile formation. For instance, the synthetic pathway may start with the formation of the sulfonamide followed by the introduction of the trifluoromethyl group through electrophilic aromatic substitution methods .
Antioxidant Properties
Recent studies have shown that compounds with similar structures exhibit significant antioxidant activity. For example, polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones demonstrated high ABTS+ scavenging activity and inhibition of lipid peroxidation, indicating that Compound X may also possess similar properties .
Neuroprotective Effects
Neuroprotective properties are critical for compounds aimed at treating neurodegenerative diseases. Research indicates that related compounds can inhibit β-amyloid aggregation and protect neuronal cells from oxidative stress. Such activity suggests that Compound X could be beneficial in models of Alzheimer’s disease and other neurodegenerative conditions .
Enzyme Inhibition
Compound X has been evaluated for its inhibitory effects on key enzymes involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase. Inhibitors of these enzymes are potential therapeutic agents for Alzheimer’s disease due to their role in increasing acetylcholine levels in the brain. The IC50 values for related compounds indicate potent inhibition, suggesting that Compound X might exhibit similar efficacy .
Study 1: Neuroprotective Activity
In a study examining the neuroprotective effects of structurally related compounds, it was found that certain derivatives effectively protected primary cortical neurons against oxidative stress induced by okadaic acid. This indicates a potential pathway for Compound X to be further investigated for neuroprotective applications .
Study 2: Antioxidant Efficacy
Another study highlighted the antioxidant capacity of similar phenyl-sulfonamide derivatives using DPPH scavenging assays. The results showed significant scavenging activity, which may correlate with the structural features present in Compound X. This suggests a promising avenue for exploring its use in oxidative stress-related disorders .
Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Use phosphine catalysts (e.g., tributylphosphine) to enhance annulation efficiency .
- Adjust solvent polarity (THF vs. DMF) and reaction temperature (80–120°C) to control stereochemistry and reduce side products.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can researchers evaluate the electronic and steric effects of the trifluoromethyl and tert-butyl groups on biological activity?
Methodological Answer :
Experimental Design :
- Variable Testing : Synthesize analogs with substituent variations (e.g., CF₃ → CH₃, tert-butyl → methyl) .
- Biological Assays : Conduct enzyme inhibition assays (e.g., kinase targets) in triplicate, using IC₅₀ measurements and controls for metabolic interference .
- Computational Analysis : Perform density functional theory (DFT) calculations to quantify electronic effects (HOMO/LUMO energies) and molecular docking (AutoDock Vina) to assess steric clashes .
Q. Data Analysis :
- Apply ANOVA to identify statistically significant substituent-activity relationships.
- Correlate logP values (measured via HPLC) with metabolic stability in liver microsome assays .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm proton environments (e.g., tert-butyl δ 1.3 ppm, pyridyl protons δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm mass error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient (retention time: 12–14 min) .
- FTIR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1350 cm⁻¹, nitrile C≡N at 2240 cm⁻¹) .
Advanced: How can conflicting solubility data (aqueous vs. organic solvents) be systematically resolved?
Q. Methodological Answer :
- Standardized Testing : Measure solubility in PBS (pH 7.4) and DMSO at 25°C using UV-Vis spectroscopy (λmax = 260 nm) .
- Polymorph Screening : Use XRD to detect crystalline forms affecting solubility.
- Thermogravimetric Analysis (TGA) : Rule out residual solvents (e.g., DMF) that artificially inflate organic solvent solubility .
- Data Normalization : Express solubility as mg/mL ± SEM across three independent replicates .
Advanced: What computational and experimental strategies validate predicted kinase binding modes?
Q. Methodological Answer :
Molecular Dynamics (MD) : Simulate binding over 100 ns trajectories (AMBER force field) to identify stable interactions (e.g., sulfonyl H-bonds) .
Site-Directed Mutagenesis : Modify kinase active sites (e.g., ATP-binding pocket) to disrupt predicted interactions.
Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) and compare with docking scores .
Crystallography : Co-crystallize the compound with the kinase to resolve X-ray structures (2.0–2.5 Å resolution) .
Basic: How should stability studies be designed to assess degradation under varying pH and temperature conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH for 4 weeks .
- Analytical Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed nitrile → carboxylic acid).
- Kinetic Modeling : Calculate degradation rate constants (kobs) and shelf-life predictions via Arrhenius plots .
Advanced: What statistical approaches are recommended for analyzing multi-variable cytotoxicity datasets?
Q. Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., IC₅₀, logP, solubility).
- Machine Learning : Train random forest models to predict cytotoxicity from molecular descriptors (e.g., topological polar surface area) .
- Contradiction Resolution : Use Grubbs’ test to identify outliers and repeat assays under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
